



# Application Notes and Protocols: Immunohistochemistry for MET Expression in Tivantinib Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tivantinib |           |
| Cat. No.:            | B1684700   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of MET protein expression in tumor tissues, specifically contextualized by the methodologies employed in the clinical development of the MET inhibitor, **Tivantinib** (ARQ 197).

### Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-MET axis has been implicated in the pathogenesis and progression of numerous human cancers, including hepatocellular carcinoma (HCC), non-small-cell lung cancer (NSCLC), and colorectal cancer.[2] **Tivantinib** is a selective, non-ATP competitive, oral inhibitor of MET.[3][4] Clinical trials investigating **Tivantinib** sought to identify a patient population that would derive the most benefit, leading to the use of MET IHC as a predictive biomarker.[3][5] Notably, in a phase II study for advanced HCC, patients with high MET expression (MET-high) demonstrated a significant improvement in overall survival when treated with **Tivantinib** compared to placebo. [4] However, the subsequent phase III METIV-HCC trial did not confirm this survival benefit in the MET-high population.[6][7][8]



These notes will detail the IHC methodology used to stratify patients in these key studies, present the clinical trial data in a structured format, and provide diagrams of the relevant biological and experimental workflows.

# **MET Signaling Pathway**

The c-MET receptor, upon activation by HGF, undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This initiates multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cancer cell proliferation, survival, and metastasis.





Click to download full resolution via product page

Caption: The HGF/c-MET signaling pathway and its downstream effectors.



## **Experimental Protocols**

The following protocols are based on the methodology reported in the **Tivantinib** clinical trials for the assessment of MET expression.

## Immunohistochemistry (IHC) Staining Protocol for MET

Antibody: The pivotal **Tivantinib** trials utilized the CONFIRM™ anti-total MET (SP44) rabbit monoclonal primary antibody from Ventana Medical Systems (a member of the Roche Group). [4][9]

Instrumentation: Automated staining platforms (e.g., Ventana BenchMark series) are recommended for consistency and reproducibility.

#### Procedure:

- Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) are mounted on positively charged glass slides.
- Deparaffinization and Rehydration: Slides are deparaffinized using xylene and rehydrated through a series of graded ethanol solutions and finally water.
- Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed. A common method involves incubating the slides in a Tris-based EDTA buffer (pH 8.0-9.0) at 95-100°C for 20-30 minutes.
- Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the slides in a hydrogen peroxide solution (e.g., 3% H<sub>2</sub>O<sub>2</sub>) for 5-10 minutes.
- Primary Antibody Incubation: The CONFIRM™ anti-total MET (SP44) antibody is applied at an optimized dilution and incubated according to the manufacturer's instructions, typically for 30-60 minutes at room temperature.
- Detection System: A polymer-based detection system (e.g., Ventana OptiView DAB IHC
  Detection Kit) is used. This involves sequential incubation with a secondary antibody and a
  DAB (3,3'-Diaminobenzidine) chromogen, resulting in a brown precipitate at the site of the
  target antigen.



- Counterstaining: Slides are counterstained with hematoxylin to visualize the cell nuclei.
- Dehydration and Mounting: Slides are dehydrated through graded ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.

## **MET IHC Scoring Criteria**

The scoring of MET expression in the **Tivantinib** studies was performed by trained pathologists who were blinded to the clinical outcomes. The key criterion for patient selection in the METIV-HCC trial was MET-high status, defined as:

- Staining Intensity: Moderate (2+) or strong (3+) cytoplasmic and/or membranous staining in tumor cells.
- Percentage of Positive Cells: ≥50% of tumor cells exhibiting 2+ or 3+ staining intensity.[4][6]
   [7][8][9]

#### Scoring System:

- 0: No staining or faint staining in <10% of tumor cells.
- 1+: Faint to weak staining in ≥10% of tumor cells.
- 2+: Weak to moderate staining in ≥10% of tumor cells.
- 3+: Strong staining in ≥10% of tumor cells.

#### MET Status Classification:

- MET-High: ≥50% of tumor cells with a staining intensity of 2+ or 3+.[4][6][7][8][9]
- MET-Low: All other cases not meeting the MET-High criteria.

## **Patient Selection and Analysis Workflow**

The following diagram illustrates the workflow for patient screening and stratification in the METIV-HCC Phase III clinical trial.





Click to download full resolution via product page

Caption: Workflow for MET-based patient stratification in **Tivantinib** trials.

# **Quantitative Data from Tivantinib Clinical Trials**

The following tables summarize the key efficacy data from the Phase II and Phase III studies of **Tivantinib** in advanced hepatocellular carcinoma.



Table 1: Efficacy of Tivantinib in the Phase II Study (ARQ

197-215)

| Endpoint                                     | MET-High<br>(Tivantinib) | MET-High<br>(Placebo) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|--------------------------|-----------------------|--------------------------|---------|
| Median Overall<br>Survival (OS)              | 7.2 months               | 3.8 months            | 0.38 (0.18–0.81)         | 0.01    |
| Median<br>Progression-Free<br>Survival (PFS) | 2.2 months               | 1.4 months            | 0.45 (0.21–0.95)         | 0.02    |
| Median Time to Progression (TTP)             | 2.7 months               | 1.4 months            | 0.43 (0.19–0.97)         | 0.03    |

Data sourced from Rimassa et al. and Santoro et al. publications.[4][5][10]

Table 2: Efficacy of Tivantinib in the Phase III METIV-

**HCC Study** 

| Endpoint                                     | MET-High<br>(Tivantinib) | MET-High<br>(Placebo) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|--------------------------|-----------------------|--------------------------|---------|
| Median Overall<br>Survival (OS)              | 8.4 months               | 9.1 months            | 0.97 (0.75–1.25)         | 0.81    |
| Median<br>Progression-Free<br>Survival (PFS) | 2.1 months               | 2.0 months            | 0.96 (0.75-1.22)         | 0.72    |

Data sourced from the final analysis of the METIV-HCC trial.[6][7][8]

## **Discussion and Conclusion**

The IHC-based detection of MET expression was a critical component of the **Tivantinib** clinical development program. The starkly different outcomes between the Phase II and Phase III trials in the MET-high HCC population underscore the complexities of biomarker development and

#### Methodological & Application





patient selection.[11] While the initial Phase II results suggested that MET IHC could effectively identify patients likely to respond to **Tivantinib**, the confirmatory Phase III study did not validate this hypothesis.[5][6][8]

Several factors may have contributed to this discrepancy, including tumor heterogeneity, the potential for off-target effects of **Tivantinib**, and the evolving landscape of HCC treatment.[11] Nevertheless, the methodologies established in these trials for MET IHC staining and scoring provide a valuable reference for researchers in the field. The use of a validated antibody, standardized protocols, and centralized laboratory testing, as was done in the **Tivantinib** trials, remains a best practice for robust and reproducible biomarker assessment in clinical research. [2][3]

These application notes are intended to serve as a detailed guide for the replication and adaptation of the MET IHC assays used in the **Tivantinib** studies for research and drug development purposes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A randomized, placebo-controlled, phase 1/2 study of tivantinib (ARQ 197) in combination with irinotecan and cetuximab in patients with metastatic colorectal cancer with wild-type KRAS who have received first-line systemic therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Tivantinib in MET-high hepatocellular carcinoma patients and the ongoing Phase III clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Tivantinib for second-line treatment of MET-high, advanced hepatocellular carcinoma (METIV-HCC): a final analysis of a phase 3, randomised, placebo-controlled study PubMed







[pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. A randomized, double-blind, placebo-controlled, phase 3 study of tivantinib in Japanese patients with MET-high hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Immunohistochemistry for MET Expression in Tivantinib Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684700#immunohistochemistry-for-metexpression-in-tivantinib-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com